

# Benzyl-PEG18-THP CAS number and molecular weight

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## Compound of Interest

Compound Name: *Benzyl-PEG18-THP*

Cat. No.: *B11934988*

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## In-Depth Technical Guide: Benzyl-PEG18-THP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG18-THP**, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, a representative synthesis protocol, and its core application in facilitating targeted protein degradation.

## Core Compound Specifications

**Benzyl-PEG18-THP** is a molecule featuring a benzyl group at one terminus and a tetrahydropyran (THP) protected hydroxyl group at the other, connected by an 18-unit polyethylene glycol (PEG) chain. The benzyl group offers a stable, non-reactive end, while the THP-protected alcohol allows for selective deprotection and subsequent conjugation. The PEG chain enhances solubility and provides spatial separation between the two ends of a PROTAC molecule.

Property	Value
Molecular Weight	985.20 g/mol
Molecular Formula	C48H88O20
CAS Number	Not commercially available for the specific PEG18 variant.
Appearance	Expected to be a viscous oil or waxy solid.
Solubility	Soluble in a range of organic solvents. The PEG chain imparts some aqueous solubility.

## Synthesis Protocol

The synthesis of **Benzyl-PEG18-THP** involves a multi-step process, beginning with the benzylation of a long-chain PEG alcohol, followed by the protection of the terminal hydroxyl group with a THP moiety. Below is a representative experimental protocol.

Materials:

- HO-PEG18-OH (Poly(ethylene glycol) with n=18)
- Benzyl bromide
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- 3,4-Dihydropyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst
- Anhydrous Dichloromethane (DCM)
- Diethyl ether
- Saturated aqueous sodium bicarbonate

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Step 1: Monobenylation of HO-PEG18-OH

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HO-PEG18-OH (1 equivalent) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the monobenzylated PEG, Benzyl-PEG18-OH.

#### Step 2: THP Protection of Benzyl-PEG18-OH

- Dissolve the purified Benzyl-PEG18-OH (1 equivalent) in anhydrous DCM in a clean, dry flask.
- Add 3,4-Dihydropyran (DHP, 1.5 equivalents) to the solution.
- Add a catalytic amount of PPTS.

- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
- Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The resulting crude product, **Benzyl-PEG18-THP**, can be further purified by column chromatography if necessary.

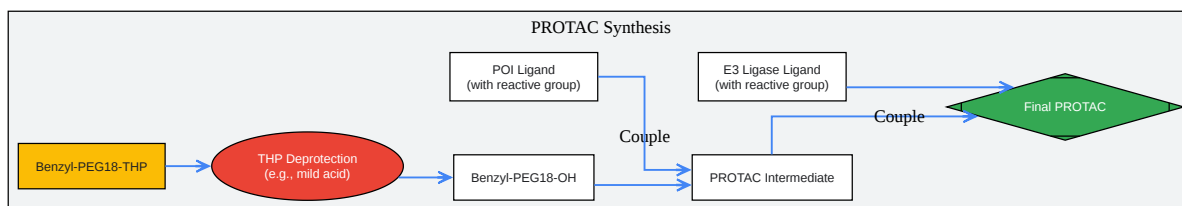
Characterization: The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

## Application in PROTAC Technology

**Benzyl-PEG18-THP** serves as a crucial linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.<sup>[1]</sup>

The linker's role is critical for the efficacy of the PROTAC. The PEG component of **Benzyl-PEG18-THP** enhances the solubility and pharmacokinetic properties of the resulting PROTAC.<sup>[1]</sup> The length of the PEG chain (in this case, 18 units) provides significant spatial separation between the POI-binding and E3 ligase-binding moieties, which is often necessary to allow for the optimal formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).<sup>[1]</sup>

The THP protecting group on the linker is stable under many reaction conditions, allowing for the selective attachment of one of the binding moieties to the deprotected hydroxyl group.

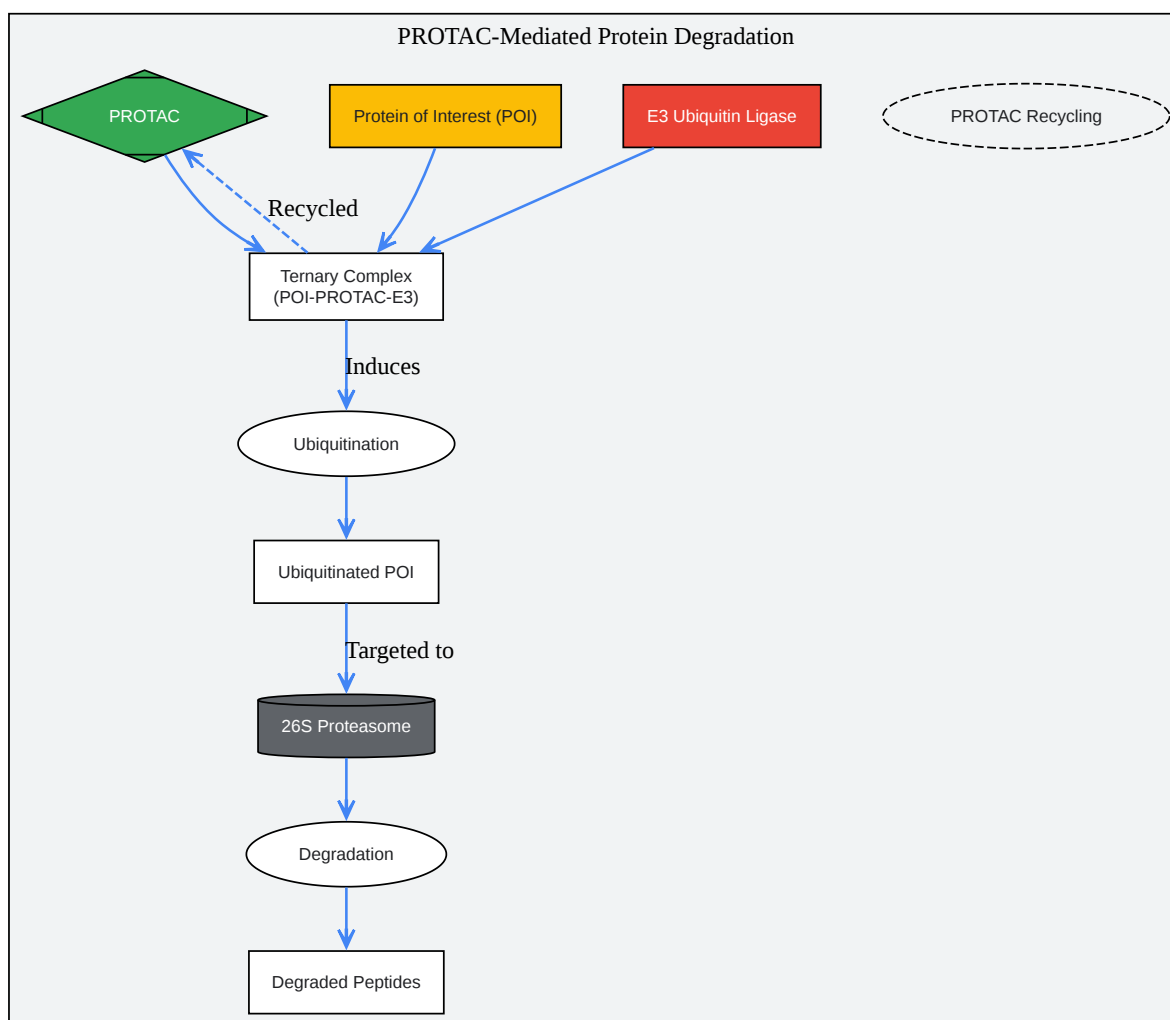


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Caption: A generalized workflow for the synthesis of a PROTAC utilizing **Benzyl-PEG18-THP** as the linker.

## Mechanism of Action in Targeted Protein Degradation

Once synthesized, the PROTAC incorporating the Benzyl-PEG18 linker mediates the degradation of the target protein through the ubiquitin-proteasome system. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.[2]

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## References

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